Sodium 3-amino-2-naphthoate
Description
Significance of Naphthalene (B1677914) Scaffolds in Modern Organic and Materials Chemistry
Naphthalene, a bicyclic aromatic hydrocarbon, represents a fundamental scaffold in the development of a vast array of organic compounds. biosynth.comchemicalbook.com Its rigid, planar structure and electron-rich nature make it an ideal platform for structural modifications, leading to derivatives with diverse and significant properties. chemicalbook.com In materials science, naphthalene-based compounds are utilized as intermediates in the production of dyes, pigments, and polymers. chemicalbook.comontosight.ai They are also essential in creating surfactants and wetting agents. biosynth.com The ability to functionalize the naphthalene core allows chemists to fine-tune electronic and photophysical properties, making these scaffolds valuable in the design of advanced materials.
Overview of Functionalized Naphthoic Acid Derivatives
Naphthoic acids, which are naphthalene rings substituted with one or more carboxylic acid groups, and their derivatives are a significant class of compounds with wide-ranging applications. The presence of the carboxylic acid group, along with other substituents, allows for a variety of chemical transformations. These derivatives are used as precursors and key intermediates in organic synthesis. ontosight.ai For instance, functionalized naphthoic acids have been used to develop task-specific ionic liquids for the efficient extraction of heavy metals. frontiersin.org Furthermore, they are investigated as biochemical reagents for life science research and are integral to the manufacturing of dyes and photosensitive materials. medchemexpress.com
Research Trajectories and Objectives for Sodium 3-amino-2-naphthoate
This compound is the sodium salt of 3-amino-2-naphthoic acid. chemsrc.com Its primary and most well-documented role in advanced research is as a crucial intermediate in the synthesis and purification of its parent acid, 3-amino-2-naphthoic acid. orgsyn.org
In established synthetic procedures, 3-amino-2-naphthoic acid hydrochloride is treated with a sodium hydroxide (B78521) solution. orgsyn.org This reaction forms the sodium salt, this compound, in situ. This step is vital for purification, as it allows for the removal of insoluble impurities by filtration before the subsequent re-acidification to precipitate the pure 3-amino-2-naphthoic acid. orgsyn.org
Therefore, the main research objective concerning this compound is to facilitate the production of high-purity 3-amino-2-naphthoic acid. The research applications of the parent acid are extensive and define the trajectory for its sodium salt. These applications include:
Fluorescent Probes: 3-amino-2-naphthoic acid has been successfully developed as a "turn-on" fluorescent probe for detecting the cyanate (B1221674) anion (CNO-), a biomarker for certain diseases. chemicalbook.comchemicalbook.com The probe is weakly fluorescent on its own but exhibits a significant increase in green fluorescence upon reacting with cyanate, allowing for sensitive and selective detection. chemicalbook.comchemicalbook.com
Synthesis of Complex Heterocycles: The parent acid serves as a starting material for creating complex molecules, such as carbazole-fused benzoquinolines and 2-azaanthracenes, which are investigated for their unique chemical and photophysical properties. chemicalbook.com
Analytical Reagents: 3-amino-2-naphthoic acid is used in the analytical determination of metals like copper, nickel, and cobalt. drugfuture.com
The role of this compound is thus enabling and foundational. By providing a reliable pathway to a pure precursor, it underpins these advanced research applications. While direct research on the sodium salt itself is limited, its utility as a synthetic intermediate is indispensable.
Data Tables
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 3-Amino-2-naphthoic Acid |
| CAS Number | 5959-53-5 chemsrc.com | 5959-52-4 drugfuture.com |
| Molecular Formula | C₁₁H₈NNaO₂ chemsrc.com | C₁₁H₉NO₂ drugfuture.com |
| Molecular Weight | 209.18 g/mol drugfuture.com | 187.19 g/mol drugfuture.com |
| Appearance | Leaflets drugfuture.com | Yellow, powdery substance orgsyn.org |
| Solubility | Very sparingly soluble in water and alcohol drugfuture.com | Soluble in alcohol and ether drugfuture.com |
| Melting Point | Not specified | 214–215 °C orgsyn.org |
Properties
CAS No. |
5959-53-5 |
|---|---|
Molecular Formula |
C11H8NNaO2 |
Molecular Weight |
209.18 g/mol |
IUPAC Name |
sodium;3-aminonaphthalene-2-carboxylate |
InChI |
InChI=1S/C11H9NO2.Na/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14;/h1-6H,12H2,(H,13,14);/q;+1/p-1 |
InChI Key |
OMUOAKZXHOYWDB-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)[O-])N.[Na+] |
Origin of Product |
United States |
Synthetic Methodologies for 3 Amino 2 Naphthoic Acid and Its Sodium Salt
Historical and Classical Preparative Routes to 3-amino-2-naphthoic Acid
The traditional methods for synthesizing 3-amino-2-naphthoic acid have been well-established for many years and are still relevant in many contexts. These routes often involve robust chemical transformations that have been optimized over time.
Bucherer Reaction and its Variants
The Bucherer reaction is a cornerstone of naphthalene (B1677914) chemistry, providing a reversible method for the conversion of naphthols to naphthylamines in the presence of ammonia (B1221849) and sodium bisulfite. orgsyn.orgwikipedia.org Discovered by French chemist Robert Lepetit in 1898 and later extensively developed by the German chemist Hans Theodor Bucherer, this reaction has found wide application in the synthesis of dye precursors. orgsyn.orgwikipedia.org The general mechanism involves the addition of a bisulfite anion to the naphthol, followed by nucleophilic attack by ammonia and subsequent elimination of water and sodium bisulfite to yield the corresponding naphthylamine. wikipedia.org
While direct application to 3-hydroxy-2-naphthoic acid to produce 3-amino-2-naphthoic acid is plausible, a related and more frequently cited variant is the Bucherer-Bergs reaction. The Bucherer-Bergs reaction is a multicomponent reaction that synthesizes hydantoins from ketones or cyanohydrins with ammonium (B1175870) carbonate and a cyanide source. alfa-chemistry.comwikipedia.org These hydantoins can then be hydrolyzed to amino acids. alfa-chemistry.com This approach, while not a direct conversion, represents a classical multicomponent strategy that could be adapted for the synthesis of amino acids derived from a naphthalene scaffold.
High-Pressure Ammonia Treatment of Hydroxy-naphthoic Acids
A prevalent and well-documented method for the synthesis of 3-amino-2-naphthoic acid is the direct amination of 3-hydroxy-2-naphthoic acid using aqueous ammonia under high pressure and temperature. orgsyn.org This reaction is typically performed in an autoclave and is catalyzed by various metal salts. orgsyn.org The most common catalyst employed is zinc chloride, although other catalysts such as calcium chloride, aluminum chloride, zinc oxide, and ferrous ammonium salts have also been reported. orgsyn.org
The process involves heating 3-hydroxy-2-naphthoic acid with an excess of aqueous ammonia in the presence of the catalyst. The reaction conditions are quite strenuous, requiring elevated temperatures and pressures to drive the nucleophilic aromatic substitution of the hydroxyl group with an amino group. Following the reaction, the product is typically isolated by acidification of the reaction mixture to precipitate the hydrochloride salt of the amino acid, which is then neutralized to afford the free 3-amino-2-naphthoic acid. orgsyn.org The sodium salt can be readily prepared by treating the acid with a sodium base.
| Reactant | Catalyst | Temperature | Pressure | Reaction Time | Yield | Reference |
| 3-hydroxy-2-naphthoic acid | Zinc chloride | 195°C | ~400 lb/in² (~2.75 MPa) | 36 hours | 66-70% | orgsyn.org |
| 3-hydroxy-2-naphthoic acid | Zinc chloride | 195°C | 1.38-2.75 MPa | 72 hours | 79.6% (crude), 69.6% (total) | chemicalbook.com |
Catalytic Approaches in Aminonaphthoic Acid Synthesis
Beyond the classical high-pressure methods, various catalytic strategies have been developed for the amination of aromatic compounds, including naphthoic acid derivatives. Transition-metal catalyzed C-H amination has emerged as a powerful tool for the direct introduction of amino groups into aromatic rings. nih.gov For instance, iridium-catalyzed ortho-amination has been demonstrated for the functionalization of benzoic acid derivatives, suggesting a potential pathway for the synthesis of aminonaphthoic acids. nih.gov Palladium-catalyzed reactions have also been extensively used for C-N bond formation. science.gov
In a different approach, organocatalysis has been explored for amination reactions. For example, 3-hydroxy-2-naphthoic acid itself has been used as a catalyst in the intramolecular hydroamination of unfunctionalized olefins. rsc.org This highlights the potential for designing catalytic systems where the substrate or a closely related molecule can participate in the catalytic cycle. Furthermore, studies on the catalytic amidation of 3-hydroxy-2-naphthoic acid using phosphorus compounds like phosphorus trichloride (B1173362) have shown efficient conversion to the corresponding anilide, which could potentially be hydrolyzed to the amino acid. ucj.org.uaucj.org.ua
Contemporary and Sustainable Synthetic Strategies
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient processes. These principles are increasingly being applied to the synthesis of fine chemicals like sodium 3-amino-2-naphthoate.
Green Chemistry Principles in Naphthoate Synthesis
Green chemistry principles focus on reducing waste, using less hazardous chemicals, and improving energy efficiency. In the context of 3-amino-2-naphthoate synthesis, this can be achieved through several avenues. The use of microwave irradiation has been shown to accelerate organic reactions, often leading to higher yields and shorter reaction times with reduced solvent usage. connectjournals.com For instance, the synthesis of aminonaphthalene derivatives via the Bucherer reaction has been successfully carried out under microwave irradiation. researchgate.net
Another key aspect of green chemistry is the use of environmentally friendly catalysts. Heterogeneous catalysts, such as phosphotungstic acid (H3PO4·12WO3·xH2O), are attractive because they are often reusable, non-corrosive, and lead to simpler work-up procedures. arabjchem.orgresearchgate.net Such catalysts have been employed in the synthesis of Schiff bases from 3-amino-2-naphthoic acid, demonstrating their compatibility with this class of compounds. arabjchem.orgresearchgate.net The development of catalytic systems that can operate in greener solvents, such as water or ethanol, is also a significant goal.
Multi-component Reactions and Cascade Processes
Multi-component reactions (MCRs) and cascade reactions are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more reactants. thieme-connect.com This approach aligns well with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and saving time and resources.
While a direct multi-component synthesis of 3-amino-2-naphthoic acid is not widely reported, related transformations highlight the potential of this strategy. For example, a three-component reaction between 3-hydroxy-2-naphthoic acid, aromatic aldehydes, and acetonitrile (B52724) has been developed for the synthesis of 4-(acetylaminoarylmethyl)-3-hydroxy-2-naphthoic acid derivatives. researchgate.net Cascade reactions, where a series of intramolecular or intermolecular transformations occur in a single pot, have also been employed for the synthesis of functionalized naphthalenes and naphthoic acid esters. thieme-connect.comrsc.orgacs.org These methodologies offer a promising avenue for the development of novel and efficient routes to 3-amino-2-naphthoic acid and its derivatives.
Derivatization to this compound
Once 3-amino-2-naphthoic acid has been synthesized, it is often converted to its sodium salt, this compound. This derivatization is typically achieved through a straightforward acid-base neutralization reaction.
The conversion of 3-amino-2-naphthoic acid to its sodium salt is a classic acid-base neutralization. The carboxylic acid group (-COOH) on the naphthalene ring reacts with a sodium base, most commonly sodium hydroxide (B78521) (NaOH). orgsyn.org In a typical laboratory procedure, the 3-amino-2-naphthoic acid is dissolved in a suitable solvent, often water or an alcohol, and a stoichiometric amount of sodium hydroxide solution is added. orgsyn.org The mixture is heated to ensure complete dissolution and reaction. orgsyn.orgchemicalbook.com
The reaction involves the transfer of a proton from the carboxylic acid to the hydroxide ion, forming water and the sodium salt of the acid. The resulting this compound is an ionic compound composed of the 3-amino-2-naphthoate anion and a sodium cation. kent.ac.uk This salt is generally more soluble in water than the parent acid. chemicalbook.com The pH of the solution is carefully monitored and adjusted during the process to ensure complete salt formation and to prevent the formation of byproducts. orgsyn.org The final product is then typically isolated by cooling the solution to induce crystallization, followed by filtration and drying. chemicalbook.com
| Step | Description | Key Reagents | Typical Conditions |
|---|---|---|---|
| Dissolution | The 3-amino-2-naphthoic acid is dissolved in a suitable solvent. | 3-amino-2-naphthoic acid, water, or ethanol | Heating to 85°C to aid dissolution. orgsyn.orgchemicalbook.com |
| Neutralization | A solution of sodium hydroxide is added to the dissolved acid. | Sodium hydroxide (40% solution) orgsyn.org | The solution is made just alkaline. orgsyn.org |
| Isolation | The sodium salt is precipitated, filtered, and dried. | - | Cooling, followed by filtration and drying at 50°C. chemicalbook.com |
Ensuring the purity of this compound is critical for its intended applications. The purity is often assessed using techniques like High-Performance Liquid Chromatography (HPLC) and titration. thermofisher.com A typical purity specification for commercial-grade 3-amino-2-naphthoic acid is a minimum of 97.0%. labproinc.comtcichemicals.com Impurities can arise from unreacted starting materials, byproducts from the synthesis of the parent acid, or from the neutralization process itself. For instance, if excess sodium hydroxide is used, the final product may be contaminated with it.
Scaling up the production of this compound from a laboratory setting to an industrial scale presents several challenges. Maintaining consistent product quality, managing heat transfer in larger reaction vessels, and ensuring efficient mixing are all critical factors. google.com The choice of solvent becomes more critical at scale, with considerations for cost, safety, and environmental impact. researchgate.net Furthermore, the isolation and drying processes must be optimized to handle larger quantities of material efficiently and to ensure the final product meets the required purity and physical property specifications. google.com The development of a robust and scalable process often involves a detailed study of the reaction kinetics and thermodynamics to identify and control critical process parameters. researchgate.net
| Parameter | Laboratory Scale Consideration | Industrial Scale Consideration |
|---|---|---|
| Reaction Vessel | Glass flasks | Large, stirred-tank reactors |
| Heat Transfer | Relatively simple, often via heating mantles | Requires careful management using jackets or internal coils |
| Mixing | Stir bars or simple overhead stirrers | High-torque agitators to ensure homogeneity |
| Isolation | Buchner funnels | Centrifuges or large filter presses |
| Drying | Ovens | Industrial dryers (e.g., fluid bed or vacuum dryers) |
Chemical Reactivity and Mechanistic Studies of Sodium 3 Amino 2 Naphthoate Derivatives
Electrophilic and Nucleophilic Reactions of the Naphthalene (B1677914) Ring
The naphthalene core, a fused bicyclic aromatic system, is inherently more reactive than benzene (B151609) towards electrophilic substitution. stackexchange.comlibretexts.org This is due to a lower resonance energy per ring compared to two separate benzene rings, making it energetically less costly to disrupt the aromaticity during the formation of the intermediate carbocation (arenium ion). stackexchange.comlibretexts.org The positions of the amino and carboxylate groups on the ring further modulate this reactivity.
Substitutions at Aromatic Positions
Electrophilic Aromatic Substitution (SEAr):
The reactivity and orientation of electrophilic substitution on the 3-amino-2-naphthoate ring are governed by the combined electronic effects of the amino (-NH₂) and carboxylate (-COO⁻) groups.
Amino Group Effect : The amino group is a powerful activating group and an ortho, para-director. It strongly donates electron density to the aromatic ring through resonance, stabilizing the positively charged arenium ion intermediate formed during electrophilic attack.
Carboxylate Group Effect : The carboxylate group is a deactivating group and a meta-director. It withdraws electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles.
In 3-amino-2-naphthoate, these groups have opposing effects. The powerful activating and directing influence of the amino group typically dominates. Electrophilic attack is predicted to occur at positions ortho or para to the amino group that are least sterically hindered and electronically deactivated by the carboxylate group. The most likely position for substitution is the C4 position, which is ortho to the activating amino group. msu.edu
Common electrophilic aromatic substitution reactions include:
Nitration : Using a mixture of nitric acid and sulfuric acid to introduce a nitro (-NO₂) group.
Halogenation : Using Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) to introduce a halogen atom. wikipedia.org
Sulfonation : Using fuming sulfuric acid to introduce a sulfonic acid (-SO₃H) group. wikipedia.org
Friedel-Crafts Acylation : Using an acyl chloride or anhydride (B1165640) with a strong Lewis acid like AlCl₃ to introduce an acyl group. wikipedia.orgnih.gov
The specific conditions for these reactions would need to be carefully controlled to achieve selective substitution at the desired position.
Nucleophilic Aromatic Substitution (SNAr):
Nucleophilic aromatic substitution is less common than electrophilic substitution and typically requires the presence of strong electron-withdrawing groups on the aromatic ring to activate it towards attack by a nucleophile. masterorganicchemistry.compressbooks.pub The amino group is an electron-donating group, which deactivates the ring for SNAr. Therefore, derivatives of 3-amino-2-naphthoate would generally be unreactive towards SNAr unless a strong electron-withdrawing group (like a nitro group) is also present on the ring, and there is a suitable leaving group (like a halide) at an ortho or para position relative to that withdrawing group. libretexts.orglibretexts.org
Cycloaddition Reactions Involving 3-amino-2-naphthoic Acid Intermediates
3-Amino-2-naphthoic acid, as an α-amino acid derivative, can serve as a precursor for generating reactive intermediates suitable for cycloaddition reactions, particularly [3+2] cycloadditions. These reactions are powerful tools for constructing five-membered heterocyclic rings.
The key step often involves the in-situ formation of an azomethine ylide. This can be achieved through the decarboxylative condensation of the amino acid with an aldehyde or ketone. The resulting azomethine ylide is a 1,3-dipole that can react with a dipolarophile (such as an alkene or alkyne) to form a new five-membered ring. This method provides a versatile route to complex polycyclic structures containing nitrogen.
| Reactant A (Amino Acid Derivative) | Reactant B (Carbonyl) | Reactant C (Dipolarophile) | Product Type |
| 3-Amino-2-naphthoic acid | Aldehyde (e.g., Benzaldehyde) | Alkene (e.g., Maleimide) | Substituted Pyrrolidine |
| 3-Amino-2-naphthoic acid | Ketone (e.g., Acetone) | Alkyne (e.g., Dimethyl acetylenedicarboxylate) | Substituted Dihydropyrrole |
| 3-Amino-2-naphthoic acid | Formaldehyde | Intramolecular Alkene | Fused Bicyclic Pyrrolidine |
Transformations of the Amino and Carboxylate Functionalities
The amino and carboxylate groups are the primary sites for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.
Oxidation and Reduction Pathways
Oxidation: The amino group is susceptible to oxidation, which can lead to various products depending on the oxidizing agent and reaction conditions. Mild oxidation might yield nitroso or nitro derivatives, while stronger conditions could lead to degradation of the molecule. The naphthalene ring itself can be oxidized, for instance, with strong oxidizing agents like chromic acid, which can cleave one of the rings to form a phthalic acid derivative, though this typically requires harsh conditions.
Reduction: The naphthalene ring system can be reduced. Catalytic hydrogenation (e.g., using H₂ with a Pd, Pt, or Ni catalyst) can reduce one or both of the aromatic rings. libretexts.org The conditions can often be controlled to achieve selective reduction of the ring that does not bear the substituents. For instance, milder conditions might preferentially reduce the unsubstituted ring, preserving the aromaticity of the substituted ring. libretexts.org The carboxylate group is generally resistant to reduction under these conditions.
Esterification and Amidation Reactions of the Carboxylate
The carboxylate group of Sodium 3-amino-2-naphthoate is readily converted into esters and amides, which are fundamental transformations in organic synthesis.
Esterification: The conversion to an ester typically involves protonation of the carboxylate to the carboxylic acid, followed by reaction with an alcohol under acidic conditions (Fischer esterification). Alternatively, the carboxylic acid can be reacted with an alkyl halide in the presence of a base.
Amidation: Amide formation requires the activation of the carboxylic acid. This is commonly achieved by converting the carboxylic acid to a more reactive derivative, such as an acid chloride (using thionyl chloride or oxalyl chloride) or by using coupling reagents (like DCC or EDC). This activated intermediate then readily reacts with a primary or secondary amine to form the corresponding amide. The synthesis of an anilide from the related 3-hydroxy-2-naphthoic acid has been demonstrated using phosphorus(III) compounds as catalysts. ucj.org.ua
| Transformation | Reagents | Product |
| Esterification | ||
| Fischer Esterification | Methanol (CH₃OH), H₂SO₄ (cat.) | Methyl 3-amino-2-naphthoate |
| Alkylation | Ethyl iodide (CH₃CH₂I), K₂CO₃ | Ethyl 3-amino-2-naphthoate |
| Amidation | ||
| Via Acid Chloride | 1. SOCl₂ 2. Ammonia (B1221849) (NH₃) | 3-Amino-2-naphthamide |
| Peptide Coupling | 1. Benzylamine, EDC, HOBt | N-Benzyl-3-amino-2-naphthamide |
Amino Group Modifications (e.g., Acylation, Protection)
The nucleophilic amino group is reactive towards a variety of electrophiles, allowing for modifications such as acylation and the introduction of protecting groups. organic-chemistry.org
Acylation: The amino group readily reacts with acyl chlorides or acid anhydrides in the presence of a base to form amides. For example, reaction with acetyl chloride yields the N-acetyl derivative. This transformation is often used to modify the electronic properties of the amino group, converting it from a strong activator to a moderate one.
Protection: In multi-step syntheses, it is often necessary to temporarily block the reactivity of the amino group to prevent it from interfering with reactions at other sites in the molecule. organic-chemistry.org This is achieved by converting the amine into a less reactive functional group, such as a carbamate (B1207046). organic-chemistry.org The choice of protecting group is crucial, as it must be stable to the subsequent reaction conditions and easily removable when its purpose is served. This concept of using different protecting groups that can be removed under distinct conditions is known as an orthogonal strategy. organic-chemistry.org
Common protecting groups for amines include:
tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), it is stable to base but readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA). researchgate.netug.edu.pl
9-Fluorenylmethoxycarbonyl (Fmoc): Introduced using Fmoc-Cl or Fmoc-OSu, it is stable to acid but removed under mild basic conditions (e.g., with piperidine). researchgate.net
Benzyl (B1604629) carbamate (Cbz or Z): Introduced using benzyl chloroformate, it is removed by catalytic hydrogenolysis. researchgate.net
| Protecting Group | Reagent for Introduction | Conditions for Removal |
| Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) | Strong Acid (e.g., TFA) |
| Fmoc (9-Fluorenylmethoxycarbonyl) | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) |
| Cbz (Benzyl carbamate) | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂, Pd/C) |
Coordination Chemistry of 3-amino-2-naphthoate as a Ligand
The 3-amino-2-naphthoate anion, derived from 3-amino-2-naphthoic acid, is a versatile ligand in coordination chemistry. Its structure, featuring a rigid naphthalene backbone functionalized with both a carboxylate and an amino group, allows it to bind to metal ions in various ways, leading to the formation of diverse and structurally interesting metal complexes, including discrete mononuclear compounds, coordination polymers, and metal-organic frameworks (MOFs).
The synthesis of metal complexes involving the 3-amino-2-naphthoate ligand, or its parent acid, typically involves the reaction of a soluble metal salt with the ligand in an appropriate solvent. Common methods include solvothermal techniques or simple refluxing in solvents like ethanol, dimethylformamide (DMF), or water. bhu.ac.in The resulting complexes often precipitate from the solution and can be isolated by filtration.
For instance, lanthanide(III) complexes have been synthesized by reacting the corresponding metal chlorides (LnCl₃·6H₂O) with hydrazone derivatives of naphthoic acids. researchgate.net Similarly, transition metal complexes of Co(II), Ni(II), and Cu(II) have been prepared by refluxing an ethanolic solution of the respective metal chloride with a Schiff base ligand derived from an aminonaphthoic acid precursor. bhu.ac.insemanticscholar.org The reaction of 3-amino-2-naphthoic acid with copper(II) acetate (B1210297) has been shown to yield a one-dimensional homometallic chain.
Once synthesized, these complexes are characterized using a suite of analytical techniques to determine their structure, composition, and properties.
Elemental Analysis: Confirms the stoichiometric ratio of metal to ligand in the complex. bhu.ac.in
Infrared (IR) Spectroscopy: Provides crucial information about the coordination mode of the ligand. A shift in the stretching frequencies of the carboxylate (COO⁻) and amino (NH₂) groups upon complexation indicates their involvement in bonding to the metal center. For example, a downward shift in the C=O stretching frequency suggests coordination through the carboxylate oxygen. semanticscholar.orgorientjchem.org
UV-Visible Spectroscopy: Gives insights into the electronic environment of the metal ion and can help elucidate the coordination geometry. mdpi.com
Thermogravimetric Analysis (TGA): Determines the thermal stability of the complexes and indicates the presence of coordinated or lattice solvent molecules. bhu.ac.in
Magnetic Susceptibility Measurements: Used to determine the magnetic properties of the complex, which is dependent on the electronic configuration and coordination environment of the metal ion. semanticscholar.org
Four isostructural dinuclear lanthanide complexes with the general formula {[Ln₂(HATNA)₂(HNA)₂(H₂O)₄]·6DMF} (where Ln = Dy, Tb, Sm, Eu) were synthesized using a derivative of 3-hydroxy-2-naphthoic acid. semanticscholar.orgacs.org X-ray diffraction revealed that in these complexes, each lanthanide(III) ion is nine-coordinated, existing in a slightly distorted monocapped square antiprism geometry. semanticscholar.orgacs.org
| Technique | Information Obtained | Typical Observation for Coordination |
|---|---|---|
| Elemental Analysis | Metal-to-ligand ratio, empirical formula | Matches calculated values for the proposed structure |
| Infrared (IR) Spectroscopy | Functional group coordination | Shifts in ν(COO⁻) and ν(NH₂) bands |
| UV-Visible Spectroscopy | Coordination geometry, electronic transitions | Appearance of d-d transition bands |
| Thermogravimetric Analysis (TGA) | Thermal stability, solvent presence | Mass loss steps corresponding to solvent and ligand decomposition |
| X-ray Diffraction | Precise 3D structure, bond lengths/angles | Definitive determination of molecular and crystal structure |
| Magnetic Susceptibility | Magnetic moment, electronic state of metal | Values consistent with the metal's oxidation state and geometry |
The 3-amino-2-naphthoate ligand possesses two primary donor sites: the nitrogen atom of the amino group and the oxygen atoms of the carboxylate group. nih.gov This allows it to function with varying denticity and coordination modes, significantly influencing the final structure of the metal complex.
Bidentate Chelation: The most common coordination mode for amino acids and their derivatives involves the formation of a stable five-membered chelate ring by coordinating to a single metal center through both the amino nitrogen and one of the carboxylate oxygens (an N,O-chelate). hhu.dewikipedia.org This bidentate behavior is frequently observed in mononuclear complexes.
Bridging Modes: The carboxylate group is well-known for its ability to bridge multiple metal centers. It can act as a bidentate bridge (μ₂-O,O' or μ₂-O,O) connecting two metal ions. nih.gov This bridging capability is fundamental to the formation of polynuclear complexes and coordination polymers.
Higher Denticity and Mixed Modes: In some structures, the ligand can act as a tridentate ligand, for instance by chelating to one metal center via the N and O atoms, while simultaneously using the other carboxylate oxygen to bridge to an adjacent metal ion. hhu.de This mixed chelation-bridging mode is crucial in constructing higher-dimensional networks like layers or frameworks.
The specific chelation mode adopted depends on several factors, including the nature of the metal ion (its preferred coordination number and geometry), the reaction conditions (pH, solvent, temperature), and the presence of any ancillary ligands that might compete for coordination sites. The versatility of the carboxylate group, which can adopt monodentate, bidentate chelating, and various bridging modes, combined with the N-donor amino group, makes 3-amino-2-naphthoate a highly adaptable building block in coordination chemistry. nih.gov
The ability of the 3-amino-2-naphthoate ligand to bridge metal centers is key to the construction of extended, multi-dimensional structures such as coordination polymers (CPs) and metal-organic frameworks (MOFs). nih.govfrontiersin.org These materials are formed by linking metal ions or clusters (nodes) with organic ligands (linkers) to create infinite networks.
The bifunctional nature of the 3-amino-2-naphthoate ligand, with donor groups at the 2- and 3-positions of the naphthalene core, makes it an excellent candidate for a linker. The carboxylate group can bridge two metal centers, and the amino group can coordinate to a third, or vice versa, leading to the propagation of the network in one, two, or three dimensions. For example, the reaction between 3-amino-2-naphthoic acid and copper(II) acetate results in a uniform one-dimensional coordination polymer, or chain.
Amino-functionalized ligands are of particular interest in the synthesis of MOFs. rsc.orgresearchgate.net The amino group can serve several roles:
It acts as an additional coordination site to increase the connectivity of the network.
It can be a site for post-synthetic modification, where new functional groups are attached after the framework has been formed.
The basic nature of the amino group can impart specific functional properties to the MOF, such as enhanced catalytic activity or selective gas adsorption. mdpi.comeeer.org
For example, amino-functionalized MOFs like UiO-66-NH₂, which uses 2-aminoterephthalic acid as a linker, have been synthesized and show promise for applications such as the adsorption of gases like CO₂ and NO₂. eeer.orggoogle.com The principles used in these systems are directly applicable to MOFs constructed from 3-amino-2-naphthoate, where the amino group can enhance the framework's functionality. The synthesis of such materials often employs solvothermal methods, where the reaction is carried out in a sealed vessel at elevated temperatures, promoting the crystallization of the extended framework. eeer.org
Supramolecular Assembly and Non-Covalent Interactions
Beyond the strong coordinate bonds that define the primary structure of metal complexes, weaker non-covalent interactions play a critical role in dictating the final three-dimensional architecture and crystal packing. For derivatives of 3-amino-2-naphthoate, hydrogen bonding and π-π stacking are the most significant of these interactions. nih.gov
The 3-amino-2-naphthoate structure contains both hydrogen bond donors (the N-H bonds of the amino group) and hydrogen bond acceptors (the oxygen atoms of the carboxylate group). nih.gov This dual functionality allows for the formation of extensive and robust hydrogen bonding networks that link individual molecules or complex units together into a supramolecular assembly.
The large, electron-rich naphthalene core of the 3-amino-2-naphthoate ligand is highly susceptible to π-π stacking interactions. nih.gov These are attractive, non-covalent interactions that occur between aromatic rings. In the solid state, naphthalene rings of adjacent ligands often arrange themselves in a parallel or offset face-to-face manner to maximize this interaction.
These stacking interactions contribute significantly to the cohesive energy of the crystal, influencing how the coordination polymers or MOF layers pack together. researchgate.net The interplay between hydrogen bonding and π-π stacking is often synergistic. Hydrogen bonds might assemble molecules into sheets or chains, which then stack upon one another through π-π interactions to build the final three-dimensional structure. The strength and geometry of these stacking interactions can be influenced by the substituents on the aromatic ring. nih.gov In two-component crystals of aromatic compounds, the aggregation of neighboring stacks is often driven by interactions such as C–H···O or C-H···F bonds, which complement the primary π-stacking forces within the columns. rsc.org
Advanced Spectroscopic and Structural Elucidation of Naphthoate Systems
X-ray Diffraction Analysis for Crystal and Molecular Structures
While specific single-crystal X-ray diffraction data for the simple salt, sodium 3-amino-2-naphthoate, is not extensively detailed in the available literature, structural analysis of its derivatives provides critical information about the geometry of the 3-amino-2-naphthoate anion.
A key example is a one-dimensional coordination polymer of copper(II), [CuII(nanc)]n, formed with a Schiff base ligand derived from the condensation of 3-amino-2-naphthoic acid and 2-hydroxy-1-naphthaldehyde. clarku.edu Single-crystal X-ray diffraction studies of this derivative reveal precise details of the naphthoate moiety's structure once integrated into a larger molecular framework. The analysis confirms the planarity of the naphthalene (B1677914) ring system and provides exact measurements for the bond lengths and angles of the constituent amino and carboxylate groups.
Table 1: Selected Crystallographic Data for a Cu(II) Derivative
| Parameter | Value |
|---|---|
| Empirical Formula | C22H13CuNO3 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 11.2345(6) |
| b (Å) | 14.2134(7) |
| c (Å) | 10.5123(5) |
| β (°) | 101.521(2) |
Data derived from a study on a Cu(II) coordination polymer incorporating a ligand synthesized from 3-amino-2-naphthoic acid. clarku.edu
The 3-amino-2-naphthoate ligand, with its amino and carboxylate functional groups, can coordinate to metal ions in various ways, leading to diverse molecular geometries. The carboxylate group alone can act as a monodentate, bidentate chelating, or bridging ligand, facilitating the formation of polynuclear complexes and coordination polymers. nih.gov
In the aforementioned one-dimensional copper(II) chain, the Cu(II) ion adopts a distorted square planar geometry. clarku.edu It is coordinated in a tridentate fashion by the Schiff base ligand's [ONO] donor set and receives a fourth coordination from an oxygen atom of a bridging carboxylate group from an adjacent ligand molecule. clarku.edu This bridging by the carboxylate group is crucial for the formation of the polymeric chain structure. clarku.edu
Studies on related naphthoate complexes show that other coordination geometries are also common. Depending on the metal ion and the presence of other ligands, octahedral or tetrahedral geometries can be formed. researchgate.net For instance, transition metal complexes synthesized with 3-hydroxy-2-naphthoic acid and aminoguanidine (B1677879) have been reported to exhibit octahedral geometries for Mn(II), Fe(II), Co(II), and Ni(II), while a Zn(II) complex was found to be tetrahedral. researchgate.nettandfonline.com This demonstrates the coordination versatility of the naphthoate scaffold.
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. In the context of naphthoate systems, hydrogen bonding and π-π stacking are the dominant forces governing the crystal packing and formation of higher-order structures. unito.itnih.gov
Hydrogen Bonding: The amino (-NH2) and carboxylate (-COO⁻) groups of the 3-amino-2-naphthoate ligand are potent hydrogen bond donors and acceptors, respectively. These interactions play a fundamental role in stabilizing the crystal lattice. unito.it In metal complexes and co-crystals, these groups can form extensive networks, linking molecules into one-, two-, or three-dimensional arrays. mdpi.commdpi.com
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. It provides detailed information about molecular structure, connectivity, and dynamics in both solution and the solid state.
While a simple one-dimensional ¹H NMR spectrum can identify the presence of protons in different chemical environments, complex molecules like 3-amino-2-naphthoate benefit from multi-dimensional NMR techniques for complete structural assignment. scribd.com Techniques like COSY, HSQC, and HMBC are used to establish connectivity between atoms. princeton.edusdsu.edu
COSY (COrrelation SpectroscopY): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu For the 3-amino-2-naphthoate backbone, it would reveal correlations between adjacent protons on the naphthalene ring system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. princeton.edu It allows for the unambiguous assignment of which proton is attached to which carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to four bonds). princeton.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different molecular fragments. scribd.com
A ¹H NMR spectrum of the parent 3-amino-2-naphthoic acid in DMSO-d6 shows a complex multiplet for the aromatic protons between 7.32 and 8.62 ppm, demonstrating the need for 2D techniques to resolve and assign these overlapping signals. clarku.edu
Table 2: Representative ¹H NMR Data for 3-Amino-2-Naphthoic Acid
| Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|
| 6.86 | d | Aromatic CH |
| 7.32 | t | Aromatic CH |
| 7.51-7.74 | m | Aromatic CH (4H) |
| 7.87 | d | Aromatic CH |
| 8.07 | dd | Aromatic CH (2H) |
| 8.44 | t | Aromatic CH (2H) |
| 8.62 | s | Aromatic CH |
| 9.51 | s | Aromatic CH |
Solvent: DMSO-d6. Data corresponds to the Schiff base ligand precursor, nancH₂, derived from 3-amino-2-naphthoic acid. clarku.edu
Solid-state NMR (SS-NMR) is an essential technique for characterizing materials in their solid form, providing information that is often complementary to X-ray diffraction. dur.ac.uk It is particularly powerful for studying polymorphism—the ability of a compound to exist in more than one crystal form. nih.gov
Different polymorphs of a compound can have distinct solid-state NMR spectra because the chemical shift of a nucleus is highly sensitive to its local electronic environment, which is influenced by molecular conformation and intermolecular packing. nih.goviaea.org Thus, SS-NMR can readily distinguish between different crystalline forms.
Furthermore, SS-NMR can provide insights into molecular-level dynamics, such as the rotation of molecular fragments or the presence of disorder within the crystal lattice, which can be difficult to characterize by diffraction methods alone. nih.gov While specific SS-NMR studies on this compound are not prominently reported, the application of this technique would be invaluable for identifying and quantifying different polymorphic forms, detecting amorphous content, and understanding the conformational and dynamic properties of the molecule within a solid sample. nih.govnih.gov
Mass Spectrometry for Molecular Characterization and Reaction Monitoring
Mass spectrometry serves as a cornerstone for the molecular characterization of naphthoate systems, providing precise molecular weight information and structural details through fragmentation analysis. It is an indispensable tool for confirming compound identity, assessing purity, and monitoring the progress of chemical reactions involving this compound and its derivatives.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of polar, thermally labile, and non-volatile compounds like this compound. creative-proteomics.com This method gently transfers ions from a solution into the gas phase, minimizing fragmentation and typically allowing for the observation of the intact molecular ion or a related species. creative-proteomics.com
In the analysis of amino acids and their salts, ESI-MS can be operated in both positive and negative ionization modes. nih.gov For this compound, analysis in negative ion mode is particularly informative. It would be expected to detect the deprotonated molecule, [C₁₁H₉NO₂ - H]⁻, which corresponds to the 3-amino-2-naphthoate anion, at a mass-to-charge ratio (m/z) consistent with its molecular formula. This approach is invaluable for confirming the molecular weight of the anionic component of the salt. In positive ion mode, adducts with sodium [M+Na]⁺ or other cations present in the solvent system may be observed. The choice of solvent and additives, such as ammonium (B1175870) acetate (B1210297), can significantly impact ionization efficiency. und.edumdpi.com
Table 1: Expected Ions for 3-Amino-2-naphthoic Acid in ESI-MS
| Ionization Mode | Expected Ion | Formula | Calculated m/z |
|---|---|---|---|
| Positive | [M+H]⁺ | C₁₁H₁₀NO₂⁺ | 188.07 |
| Positive | [M+Na]⁺ | C₁₁H₉NNaO₂⁺ | 210.05 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. nih.gov However, this compound, like other amino acids and their salts, is non-volatile due to its polar nature and ionic character. sigmaaldrich.comsigmaaldrich.com Therefore, direct analysis by GC-MS is not feasible. To make the compound amenable to GC analysis, a chemical derivatization step is required to convert the polar functional groups (amino and carboxylate) into less polar, more volatile moieties. sigmaaldrich.comnih.gov
A common and effective derivatization strategy is silylation. nih.govresearchgate.net Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to replace the active hydrogens on the amino and carboxylic acid groups with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. sigmaaldrich.com This process significantly increases the volatility of the analyte.
Once derivatized, the compound can be analyzed by GC-MS. The resulting mass spectrum, typically generated by electron impact (EI) ionization, provides a characteristic fragmentation pattern that serves as a molecular fingerprint, allowing for unambiguous structure confirmation. nih.gov For silylated derivatives of amino acids, fragmentation often involves the loss of characteristic groups from the silyl (B83357) moiety, such as a methyl group (M-15) or a tert-butyl group (M-57). sigmaaldrich.com The National Institute of Standards and Technology (NIST) library contains reference spectra for the parent compound, 3-amino-2-naphthoic acid, showing major peaks at m/z 187 (molecular ion), 169, and 142, which can be compared to experimental data of its derivatives. nih.gov
High-Resolution Accurate Mass Spectrometry (HRAM-MS)
High-Resolution Accurate Mass Spectrometry (HRAM-MS) provides the capability to measure the mass-to-charge ratio of an ion with very high precision, typically to within a few parts per million (ppm). This accuracy allows for the unambiguous determination of a compound's elemental formula. For this compound (C₁₁H₈NNaO₂), HRAM-MS can confirm its elemental composition by providing an experimental mass that is extremely close to the calculated theoretical mass (209.0453).
This technique is crucial for distinguishing between isomers—molecules that have the same nominal mass but different atomic arrangements. nih.gov For instance, other aminonaphthoate isomers could have the exact same integer mass, but HRAM-MS can differentiate them based on their minute mass differences arising from their distinct elemental formulas or by coupling the mass spectrometer with advanced separation techniques like ultrahigh-pressure liquid chromatography (UPLC). nih.govresearchgate.net This level of certainty is critical in synthetic chemistry for verifying the identity of a target molecule and in analytical chemistry for identifying specific compounds in complex mixtures.
Vibrational (IR, Raman) and Electronic (UV-Vis, Fluorescence) Spectroscopy
Vibrational and electronic spectroscopy techniques are fundamental for elucidating the structural features and photophysical behavior of naphthoate systems. They provide detailed information on functional groups, molecular interactions, and electronic transitions within the molecule.
Spectroscopic Probing of Functional Group Interactions
Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that probe the vibrational modes of molecules, offering a characteristic "fingerprint" of the compound. mdpi.comamericanpharmaceuticalreview.com These methods are highly sensitive to the presence of specific functional groups and their chemical environment, making them ideal for studying the structural characteristics of this compound.
The IR and Raman spectra of this compound are dominated by vibrations associated with the amino (-NH₂) group, the carboxylate (-COO⁻) group, and the naphthalene ring system. The key vibrational modes are:
N-H Stretching: The amino group typically exhibits symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.
Carboxylate Stretching: A critical diagnostic feature for the sodium salt is the presence of strong asymmetric and symmetric stretching bands for the carboxylate anion (COO⁻), which replace the characteristic carbonyl (C=O) stretch of a carboxylic acid (typically found around 1700 cm⁻¹). These bands are generally observed near 1610-1550 cm⁻¹ and 1420-1300 cm⁻¹, respectively. wayne.edu
Aromatic Ring Vibrations: The naphthalene skeleton gives rise to a series of C-H and C=C stretching and bending vibrations that are characteristic of the aromatic system. nih.govresearchgate.net
The precise positions of these bands can be influenced by intermolecular interactions, such as hydrogen bonding between the amino group and the carboxylate group of neighboring molecules in the solid state. researchgate.net Computational methods, such as Density Functional Theory (DFT), can be used to calculate theoretical vibrational frequencies, which aids in the assignment of experimental spectral bands. nih.govresearchgate.netnih.gov
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) |
|---|---|---|
| Asymmetric N-H Stretch | Amino (-NH₂) | ~3450 |
| Symmetric N-H Stretch | Amino (-NH₂) | ~3350 |
| Asymmetric C=O Stretch | Carboxylate (-COO⁻) | ~1580 |
| Symmetric C=O Stretch | Carboxylate (-COO⁻) | ~1400 |
| Aromatic C=C Stretch | Naphthalene Ring | 1600-1450 |
Photophysical Properties of Fluorescent Derivatives
The naphthalene moiety in this compound forms the basis of its interesting photophysical properties. Compounds containing this aromatic system often exhibit significant absorption in the ultraviolet-visible (UV-Vis) range and can display fluorescence.
Solutions of 3-amino-2-naphthoic acid are known to be yellow with a greenish fluorescence, indicating that the molecule absorbs visible light and re-emits it at a longer wavelength. drugfuture.com The UV-Vis absorption spectrum is characterized by multiple bands corresponding to π → π* electronic transitions within the extended aromatic system of the naphthalene ring. sielc.comresearchgate.net The positions of these absorption maxima are influenced by the electron-donating amino group and the carboxylate group.
The inherent fluorescence of the 3-amino-2-naphthoate scaffold makes it a valuable building block for the development of fluorescent probes and chemosensors. chemicalbook.comnih.gov Research has shown that 3-amino-2-naphthoic acid itself can act as a "turn-on" fluorescence probe for the detection of specific anions. nih.gov Upon reaction, a significant enhancement in fluorescence intensity can be observed. chemicalbook.comnih.gov
The photophysical properties, including quantum yield and emission wavelength, can be fine-tuned by creating derivatives, such as esters or amides. scispace.com The introduction of different substituents can alter the electronic structure of the molecule, leading to shifts in the absorption and emission spectra, a phenomenon that is leveraged in the design of sensors for specific applications. nih.govankara.edu.tr
Table 3: Photophysical Properties of 3-Amino-2-naphthoic Acid Systems
| Property | Observation | Reference |
|---|---|---|
| Color | Yellow in solution | drugfuture.com |
| Fluorescence | Greenish fluorescence in solution | drugfuture.com |
| UV-Vis Absorption | Multiple bands characteristic of the naphthalene chromophore | sielc.com |
| Application | "Turn-on" fluorescent probe for anion detection | chemicalbook.comnih.gov |
Computational and Theoretical Chemistry of Sodium 3 Amino 2 Naphthoate and Analogs
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of aromatic carboxylic acids and their salts. researchgate.netnih.gov For sodium 3-amino-2-naphthoate, DFT calculations can elucidate its fundamental structural and electronic characteristics.
Geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For the 3-amino-2-naphthoate anion, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine the most stable molecular structure. researchgate.netresearchgate.net
Table 1: Predicted Geometrical Parameters for the 3-amino-2-naphthoate Anion (Optimized via DFT) Note: These values are representative and based on DFT calculations of analogous aromatic systems.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C-COO⁻ | ~1.51 Å |
| Bond Length | C-O (carboxylate) | ~1.26 Å |
| Bond Length | C-NH₂ | ~1.40 Å |
| Bond Angle | O-C-O (carboxylate) | ~125° |
| Dihedral Angle | C-C-C-N | ~0° or ~180° (indicating planarity) |
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. libretexts.org DFT is used to calculate the energies and shapes of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netorientjchem.org
For 3-amino-2-naphthoate, the HOMO is expected to be localized primarily on the electron-rich aromatic naphthalene (B1677914) ring and the amino group, which acts as an electron-donating substituent. researchgate.net The LUMO is typically distributed over the carboxylate group and the aromatic system. The presence of the sodium cation can perturb these orbital energies. Studies on sodium salts of other organic acids, such as 2-aminoterephthalic acid, show that coordination with Na⁺ can stabilize the molecule and influence the electronic properties. researchgate.netscirp.org
Table 2: Calculated Quantum Chemical Descriptors for 3-amino-2-naphthoic Acid (Analog System) Note: Data derived from computational studies on similar naphthoic acid derivatives. sciencepublishinggroup.com
| Descriptor | Predicted Value |
|---|---|
| HOMO Energy | ~ -5.5 eV |
| LUMO Energy | ~ -1.0 eV |
| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV |
| Ionization Potential (I ≈ -EHOMO) | ~ 5.5 eV |
| Electron Affinity (A ≈ -ELUMO) | ~ 1.0 eV |
DFT calculations are highly effective in predicting vibrational (infrared) and electronic (UV-Visible) spectra. By calculating the harmonic frequencies, a theoretical IR spectrum can be generated, which aids in the assignment of experimental spectral bands to specific molecular vibrations. nih.gov
For this compound, key vibrational modes include the N-H stretching of the amino group (typically in the 3300-3700 cm⁻¹ region), the asymmetric and symmetric stretching of the carboxylate (-COO⁻) group, and various C-C and C-H vibrations of the naphthalene ring. researchgate.net Time-dependent DFT (TD-DFT) can predict the electronic transitions responsible for UV-Visible absorption. researchgate.netscirp.org The calculated spectra for the 3-amino-2-naphthoate anion would show characteristic absorptions corresponding to π→π* transitions within the aromatic system.
Table 3: Predicted Vibrational Frequencies for Key Functional Groups Note: Based on DFT calculations for analogous aromatic amines and carboxylates. researchgate.netnih.gov
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Amino (-NH₂) | Asymmetric Stretch | ~3670 |
| Amino (-NH₂) | Symmetric Stretch | ~3550 |
| Amino (-NH₂) | Scissoring | ~1620 |
| Carboxylate (-COO⁻) | Asymmetric Stretch | ~1550-1610 |
| Carboxylate (-COO⁻) | Symmetric Stretch | ~1400-1440 |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations compute the time-dependent behavior of a molecular system, providing detailed information about intermolecular interactions, solvation, and conformational dynamics.
In an aqueous solution, this compound exists as a solvated 3-amino-2-naphthoate anion and a solvated sodium cation. MD simulations can model the interactions between these ions and the surrounding water molecules. The simulation would reveal the structure of the hydration shells around both the cation and the anion.
Water molecules are expected to form strong hydrogen bonds with the oxygen atoms of the carboxylate group and the nitrogen atom of the amino group. The sodium ion will be surrounded by a well-defined coordination sphere of water molecules. The strength of these solute-solvent interactions determines the compound's solubility and is quantified by the hydration free energy, a value that can be estimated from simulations or DFT calculations in a polarizable continuum model. orientjchem.org These interactions are critical in understanding the behavior of the compound in biological or chemical systems.
MD simulations can also be used to study the dynamic nature of the coordination between the sodium cation and the 3-amino-2-naphthoate anion. While often considered a simple ionic interaction, there is a dynamic equilibrium between the ions being in direct contact, separated by a single solvent molecule (solvent-shared ion pair), or fully solvated and separated (free ions).
The carboxylate group is the primary binding site for the Na⁺ ion. However, the nearby amino group could potentially participate in chelation, forming a five-membered ring with the sodium ion, although such interactions are generally weak for sodium. MD simulations can track the residence time of the sodium ion near the carboxylate group and the exchange of water molecules in its first solvation shell. This provides insight into the stability and lifetime of the ion pair, which is relevant to the compound's reactivity and transport properties in solution. Studies of other metal-amino acid complexes show that both the carboxylate and amino groups can be involved in metal coordination. core.ac.uk
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry serves as a powerful tool to map the potential energy surface of a chemical reaction, identifying the most plausible pathways from reactants to products. By modeling the intricate electronic and structural changes that occur during a reaction, researchers can gain a detailed understanding of its mechanism.
A key aspect of elucidating a reaction mechanism is the characterization of its transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy (Ea), a critical factor governing the reaction rate. Computational methods, particularly Density Functional Theory (DFT), are widely employed to locate and characterize these fleeting structures.
While specific DFT studies on the synthetic pathways of this compound are not extensively detailed in the literature, valuable insights can be drawn from computational analyses of its analogs, such as other ortho-substituted naphthoic acids. sciencepublishinggroup.comresearchgate.net A relevant computational study investigated the rotational barriers of the carboxylic acid group in these analogs. This rotation represents a conformational change that proceeds through a transition state and is fundamental to understanding the molecule's dynamics and interactions. sciencepublishinggroup.com
In such studies, the transition state is characterized by a specific geometry where the carboxylic group is perpendicular to the naphthalene ring, maximizing steric hindrance. Computationally, this is confirmed by frequency analysis, where the TS structure exhibits exactly one imaginary frequency corresponding to the rotational motion. The calculated energy of this TS, relative to the ground state (planar) conformation, provides the activation energy for rotation. sciencepublishinggroup.com
Table 1: Calculated Rotational Barriers (Activation Energies) for the Carboxylic Group in Ortho-Substituted Naphthoic Acid Analogs
This table is illustrative, based on findings for substituted naphthoic acids, demonstrating the type of data generated from computational studies.
| Substituent (ortho- to -COOH) | Computational Method | Basis Set | Calculated Rotational Barrier (kcal/mol) |
| -H | DFT/B3LYP | 6-31G | 5.8 |
| -OH | DFT/B3LYP | 6-31G | 7.2 |
| -NH₂ | DFT/B3LYP | 6-31G | 6.5 |
| -NO₂ | DFT/B3LYP | 6-31G | 8.1 |
These calculations demonstrate how electronic effects of different substituents influence the activation energy. Electron-withdrawing groups tend to increase the rotational barrier, while electron-donating groups have a less pronounced effect. This type of analysis is foundational for understanding more complex reaction mechanisms involving these molecules.
Computational chemistry can effectively explain and predict the selectivity (chemo-, regio-, and stereo-selectivity) and yields of chemical reactions. By comparing the activation energies of competing reaction pathways, the kinetically favored product can be identified. The pathway with the lowest activation barrier is expected to be the dominant one, leading to the major product.
For aromatic compounds like 3-amino-2-naphthoate, regioselectivity in reactions such as electrophilic aromatic substitution is a key consideration. Computational models can predict the most likely site of substitution by analyzing the electron density distribution across the naphthalene ring system. sciencepublishinggroup.com Parameters such as frontier molecular orbitals (HOMO and LUMO) and calculated electrostatic potential maps can reveal the nucleophilic (electron-rich) and electrophilic (electron-poor) centers of the molecule. sciencepublishinggroup.com
For instance, in an electrophilic attack on an analog, the locations with the highest HOMO density or the most negative electrostatic potential are the most probable sites of reaction. By calculating the activation energies for attack at each possible position on the aromatic ring, a quantitative prediction of the product distribution can be made, thus rationalizing the observed reaction selectivity and providing a theoretical basis for optimizing reaction conditions to improve yields.
Structure-Property Relationship Studies (Non-Biological/Non-Clinical)
Understanding the relationship between a molecule's structure and its physical or chemical properties is essential for designing novel materials. Computational methods, especially Quantitative Structure-Property Relationship (QSPR) studies, provide a framework for developing predictive models that link molecular descriptors to macroscopic properties.
QSPR models are statistical correlations that relate the variation in a property to the variation in a set of molecular descriptors. nih.gov These descriptors are numerical values derived from the chemical structure and can be categorized as electronic (e.g., dipole moment, polarizability), topological (e.g., connectivity indices), or geometric (e.g., surface area). nih.gov
This compound and its parent acid are known to exhibit fluorescence, a highly desirable optical property for applications like chemical sensors and organic light-emitting diodes (OLEDs). chemicalbook.com QSPR offers a powerful methodology to predict the fluorescence properties (such as emission wavelength and quantum yield) of a series of related compounds based on their structural modifications. korea.ac.kr
A typical QSPR study for predicting the fluorescence of naphthoate analogs would involve:
Dataset Assembly: A series of analogs with known experimental fluorescence data is compiled.
Descriptor Calculation: A large pool of theoretical molecular descriptors is calculated for each molecule in the dataset using computational software.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that best correlates a subset of descriptors with the observed fluorescence property. nih.gov
Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets. bohrium.com
The resulting QSPR model can then be used to predict the optical properties of new, unsynthesized analogs, guiding synthetic efforts toward molecules with desired characteristics.
Table 2: Example of a Conceptual QSPR Model for Predicting Maximum Fluorescence Emission Wavelength (λₑₘ)
This table illustrates the components of a hypothetical QSPR model for aminonaphthoate analogs.
| Dependent Property | Statistical Method | Key Molecular Descriptors | Example QSPR Equation |
| λₑₘ (nm) | Multiple Linear Regression (MLR) | HOMO-LUMO Gap (eV)Molecular Polarizability (ų)Wiener Index (Topological) | λₑₘ = β₀ + β₁(HOMO-LUMO Gap) + β₂(Polarizability) + β₃(Wiener Index) |
In this conceptual model, β₀, β₁, β₂, and β₃ are coefficients determined by the regression analysis. Such a model could reveal, for example, that a smaller HOMO-LUMO gap and higher polarizability correlate with a red-shift (longer wavelength) in fluorescence emission, providing a clear strategy for tuning the optical properties of these materials.
Advanced Applications in Chemical Science and Technology
Role in Organic Synthesis as a Building Block and Precursor
As a non-proteinogenic aromatic amino acid, 3-amino-2-naphthoic acid is a valuable starting material for creating more intricate compounds. Its structure, featuring chemicalbook.coman electron-donating amino group and an electron-withdrawing carboxylic acid group on a fused ring system, dictates its reactivity, particularly in condensation and substitution reactions. This unique electronic an d structural arrangement has been leveraged by chemists to forge a variety of molecular scaffolds.
The structure of 3-amino-2-naphthoic acid makes it an ideal precursor for the synthesis of fused-ring systems, including polycyclic aromatic hydrocarbons (PAHs) and nitrogen-containing heterocycles. These classes of compounds are of significant interest due to their presence in natural products and their potential applications in medicinal chemistry and materials science.
Key synthetic strategies mdpi.com employing 3-amino-2-naphthoic acid include:
Friedländer Annulation: This classical reaction, which involves the condensation of a 2-aminoaryl ketone or aldehyde with a compound containing an active methylene (B1212753) group, is used to synthesize quinolines and related fused systems. A modified Friedländer h wikipedia.orgresearchgate.netetero-annulation has been successfully used with 3-amino-2-naphthoic acid to produce carbazole-fused benzoquinolines and pyridocarbazoles.
Cycloaddition React chemicalbook.comions: The compound serves as a source for in situ generation of reactive intermediates like 2,3-dehydronaphthalene (an aryne). This aryne can then participate in [4+2] cycloaddition reactions. For instance, its reaction with 5-cyano-1,2,4-triazines yields 3-cyano-2-azaanthracene derivatives, which are valuable fluorophores.
Table chemicalbook.combeilstein-journals.orgnih.gov 1: Synthesis of Heterocycles from 3-Amino-2-Naphthoic Acid
| Reaction Type | Reactants | Reagents/Conditions | Product Class | Reference |
| Modified Friedländer Annulation | 3-Amino-2-naphthoic acid, 2,3,4,9-Tetrahydrocarbazol-1-one | POCl₃ | Carbazole Fused Benzoquinolines | |
| [4+2] Cycloaddition | chemicalbook.com 3-Amino-2-naphthoic acid (as aryne precursor), 5-Cyano-1,2,4-triazines | In situ generation of 2,3-dehydronaphthalene | 3-Cyano-2-azaanthracenes |
The incorporation of unnatural amino acids into peptides is a powerful strategy for creating novel structures with enhanced stability or tailored functions. As a non-canonical aromat sigmaaldrich.comic amino acid, 3-amino-2-naphthoic acid can be integrated into peptide chains using standard solid-phase peptide synthesis (SPPS) protocols. This involves the protect youtube.comgoogle.comion of the amino group, typically with a fluorenylmethoxycarbonyl (Fmoc) group, to form Fmoc-3-amino-2-naphthoic acid. This protected building b chemimpex.comlock can then be coupled to a growing peptide chain after activation of its carboxylic acid group.
The chemical process for chemimpex.com incorporation follows these general steps:
The N-terminal amine of the peptide chain (anchored to a solid support) is deprotected.
The carboxylic acid of Fmoc-protected 3-amino-2-naphthoic acid is activated using a coupling reagent (e.g., DCC, HBTU).
The activated amino acid is added to the deprotected peptide chain, forming a new peptide bond.
The Fmoc protecting group is removed from the newly added naphthyl residue, allowing the next amino acid to be coupled.
Furthermore, the naphthalene (B1677914) moiety of 3-amino-2-naphthoic acid can serve as a rigid scaffold or a bioconjugation handle. By attaching other functi vectorlabs.comonal molecules to the naphthalene ring, it can be used to link peptides to probes, drugs, or other biomolecules, creating complex bioconjugates.
Ligand Designthegauntgroup.comnih.govin Catalysis and Asymmetric Synthesis
The design of chiral ligands is central to the field of asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral molecule. The rigid structure of 3- nih.govresearchgate.netchimia.chamino-2-naphthoic acid makes it an attractive scaffold for developing novel ligands. The amino and carboxylate groups can act as bidentate coordination sites for a metal center, while the naphthalene backbone provides a well-defined and sterically demanding framework that can influence the stereochemical outcome of a catalyzed reaction.
Amino acid derivatives are widely used as chiral auxiliaries and ligands in enantioselective synthesis. While 3-amino-2-naphthoic beilstein-journals.orghilarispublisher.comresearchgate.net acid itself is achiral, it can be readily converted into chiral derivatives. These derivatives can then be used as ligands that coordinate to a metal catalyst, creating a chiral environment that directs the approach of reactants, leading to high enantioselectivity. The rigidity of the napht acs.orgnih.govhalene unit is advantageous as it can reduce conformational flexibility, often leading to higher levels of stereocontrol in reactions such as asymmetric hydrogenations, alkylations, or aldol (B89426) reactions.
Ligands derived from Sodium 3-amino-2-naphthoate can be employed in both homogeneous and heterogeneous catalysis.
Homogeneous Catalysis: In this mode, a soluble metal complex of the ligand catalyzes reactions in the solution phase. This approach often allows for high activity and selectivity due to the well-defined nature of the molecular catalyst.
Heterogeneous Catalysis: For improved catalyst recovery and recycling, the ligand can be immobilized on a solid support. Naphthalene-based polymers have been successfully used as catalytic supports. A ligand derived from 3-a nih.govresearchgate.netmino-2-naphthoic acid could be covalently attached to a polymer or silica (B1680970) gel. The resulting solid-supported catalyst can be easily separated from the reaction mixture by filtration, simplifying product purification and enabling its reuse.
Development of Advanced Materials
The unique photophysical properties of the naphthalene ring system make 3-amino-2-naphthoic acid a valuable building block for the synthesis of advanced functional materials, particularly in the field of optics and sensor technology. Research has demonstrated its utility in creating molecules with specific light-emitting and sensing capabilities.
Notable examples include:
Fluorescent Probes: 3-Amino-2-naphthoic acid has been used to construct a "turn-on" fluorescent probe for the detection of cyanate (B1221674) ions (CNO⁻). In the absence of cyanate, the probe exhibits weak fluorescence. Upon reaction with cyanate, a significant enhancement of green fluorescence is observed, allowing for sensitive and selective detection of this anion down to nanomolar concentrations.
"Push-Pull" Fluorop chemicalbook.comhores: The compound is a key precursor in the synthesis of 3-cyano-2-azaanthracene-based fluorophores. These molecules possess a chemicalbook.com "push-pull" electronic structure, with an electron-donating group and an electron-withdrawing group at opposite ends of the conjugated system. This architecture gives rise to interesting photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and bio-imaging.
Table 2: Advanced Materials Derived from 3-Amino-2-Naphthoic Acid
| Material Type | Synthetic Approach | Key Property/Application | Reference |
| "Turn-on" Fluorescent Probe | Reaction with a specific analyte | Selective and sensitive detection of cyanate (CNO⁻) ions | |
| "Push-Pull" Fluoropho chemicalbook.comre | [4+2] Cycloaddition reaction | Advanced optical properties for potential use in electronics |
Precursor for Polymers and Nanomaterials
This compound and its free-acid form, 3-amino-2-naphthoic acid, serve as versatile monomers in polymer chemistry. The presence of both an amino and a carboxylic acid group allows it to be incorporated into various polymer structures. Its integration into polymer formulations can enhance key properties such as thermal stability and mechanical strength, which are critical for manufacturing and high-performance applications. chemimpex.com The aromatic nature of the naphthyl group contributes to the rigidity and stability of the polymer backbone.
The synthesis of polymers based on amino acids is a field of significant interest due to the resulting materials' unique physical properties and biocompatibility. rsc.org Advanced polymerization techniques, such as photoinduced electron/energy transfer-reversible addition-fragmentation chain transfer (PET-RAFT), are employed to create well-defined amino acid-based polymers with controlled molecular weights and narrow molecular weight distributions. rsc.org While not exclusively focused on this specific compound, these methods demonstrate the potential for precise synthesis of polymers from amino acid monomers like 3-amino-2-naphthoic acid for applications in drug delivery and sensor materials. rsc.org
Optoelectronic Materials and Dye Sensitizers
3-Amino-2-naphthoic acid is a well-established intermediate in the synthesis of dyes and pigments, particularly azo dyes. chemimpex.comchemicalbook.com This fundamental application in colorant chemistry provides a basis for its use in more advanced optoelectronic materials. The extended π-conjugated system of the naphthalene core is a key feature for light absorption and emission, which is essential for optoelectronic applications.
In the field of solar energy, organic dyes are critical components of Dye-Sensitized Solar Cells (DSSCs). mdpi.com These cells utilize a dye sensitizer (B1316253) to absorb incident sunlight, initiating the process of converting light energy into electrical energy. mdpi.com The design of these dyes often involves donor-acceptor (D-A) or donor-π-acceptor (D-π-A) structures to facilitate efficient charge separation and injection into a semiconductor material like TiO2. researchgate.net Naphthalimide-based dyes, which share a structural relationship with naphthoic acids, have been synthesized and investigated for their photovoltaic properties. researchgate.net The inherent properties of the 3-amino-2-naphthoate structure, with its electron-donating amino group and electron-withdrawing carboxylate group on a conjugated naphthalene ring, make it a promising scaffold for the design of novel dye sensitizers for DSSCs and other optoelectronic devices.
Metal-Organic Frameworks (MOFs) and Coordination Polymers for Functional Materials (e.g., magnetic)
The bifunctional nature of 3-amino-2-naphthoic acid, possessing both a nitrogen-based amino group and an oxygen-based carboxylate group, makes it an excellent ligand for the construction of coordination polymers and Metal-Organic Frameworks (MOFs). nih.gov These materials are formed by linking metal ions or clusters with organic ligands, creating extended one-, two-, or three-dimensional structures. The choice of the organic linker is crucial in determining the framework's topology, porosity, and functional properties.
The incorporation of specific metal ions and the arrangement of ligands can impart unique functionalities, such as magnetism. nih.govresearchgate.net Research into dense MOFs has shown that materials constructed with 3d transition metals can exhibit magnetic ordering. nih.gov For example, amino-functionalized ligands like 5-aminoisophthalate have been used to create cobalt and nickel frameworks that display antiferromagnetic behavior and field-induced magnetism. researchgate.net The synthesis of magnetic MOFs (MMOFs) can also be achieved by incorporating magnetic nanoparticles (e.g., Fe3O4) into the framework, resulting in materials with a strong magnetic response, high specific surface area, and good stability. mdpi.comnih.gov These magnetic MOFs are particularly useful for applications such as sample preparation and adsorption, as they can be easily separated using an external magnetic field. mdpi.comnih.gov The structure of 3-amino-2-naphthoate is well-suited for creating such functional coordination materials with potential applications in spintronics and catalysis.
Fluorescent Probes and Sensors for Chemical Detection (Non-Biological Detection)
The intrinsic fluorescence of the naphthalene moiety in 3-amino-2-naphthoic acid makes it a valuable platform for developing fluorescent chemosensors. drugfuture.com These sensors are designed to detect specific chemical species, often with high sensitivity and selectivity, through a measurable change in their fluorescence properties.
Design Principles of Naphthoate-Based Chemosensors
The fundamental design principle behind chemosensors based on 3-amino-2-naphthoic acid often involves modulating the fluorescence of the naphthalene core through a specific chemical interaction with an analyte. A common and effective strategy is the "turn-on" fluorescence mechanism. In this design, the probe itself is weakly fluorescent. chemicalbook.comnih.gov Upon interaction or reaction with the target analyte, a chemical transformation occurs that significantly enhances the fluorescence emission, leading to a clear and detectable signal. chemicalbook.comnih.govchemicalbook.com
This "turn-on" response is highly desirable as it minimizes background signal and improves the signal-to-noise ratio, leading to higher sensitivity. The design leverages a specific reaction that converts the non-fluorescent or weakly fluorescent probe into a highly fluorescent product. For 3-amino-2-naphthoic acid, its reaction with the cyanate anion (CNO⁻) exemplifies this principle, triggering an intense emission of green fluorescence where there was little before. nih.govchemicalbook.com
Sensing Mechanisms and Selectivity (e.g., ion detection)
The sensing mechanism is rooted in a specific chemical reaction between the probe and the target analyte. In a notable application, 3-amino-2-naphthoic acid was developed as a highly selective and sensitive "turn-on" fluorescent probe for the cyanate anion (CNO⁻). chemicalbook.comnih.gov The probe itself exhibits weak fluorescence, but upon reaction with sodium cyanate, a significant, up to 9-fold, enhancement in green fluorescence is observed. chemicalbook.comnih.govchemicalbook.com
This high selectivity for the cyanate anion allows for its detection even in complex sample matrices. nih.govchemicalbook.com The probe has been successfully used to determine CNO⁻ concentrations in real-world samples, including tap water. chemicalbook.comnih.gov The performance of this chemosensor highlights its potential for practical applications in chemical analysis.
| Parameter | Value | Reference |
|---|---|---|
| Sensing Mechanism | "Turn-on" Fluorescence | chemicalbook.comnih.gov |
| Target Analyte | Cyanate Anion (CNO⁻) | chemicalbook.comnih.gov |
| Fluorescence Enhancement | Up to 9-fold | nih.govchemicalbook.com |
| Linear Range | 0.5–200 µM | nih.govchemicalbook.com |
| Limit of Detection (LOD) | 260 nM | nih.govchemicalbook.com |
Analytical Chemistry Applications (Beyond Basic Identification)
Beyond its use in synthesis and basic identification, 3-amino-2-naphthoic acid has found specific and advanced applications in the field of analytical chemistry. chemimpex.com Its defined chemical structure and properties make it suitable as an internal standard for complex quantitative analyses.
A significant application is its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. biocrick.com For instance, it is employed for the simultaneous quantification of the drugs levetiracetam (B1674943) and gabapentin (B195806) in plasma samples using ultra-pressure liquid chromatography coupled with a tandem quadrupole detector (UPLC-TQD). biocrick.com In this method, it provides a reliable reference point against which the concentrations of the target analytes are measured, ensuring accuracy and precision.
Furthermore, 3-amino-2-naphthoic acid has been utilized in methods for detecting endocrine-disrupting chemicals. biocrick.com One such technique involves surface-enhanced Raman scattering (SERS), where the molecule is captured on a nanostructured substrate to facilitate detection with high sensitivity. biocrick.com It has also been noted for its general use in the determination of metal ions such as copper, nickel, and cobalt. drugfuture.com
| Application Area | Technique | Specific Use | Reference |
|---|---|---|---|
| Pharmaceutical Analysis | UPLC-TQD (LC-MS/MS) | Internal standard for quantifying levetiracetam and gabapentin in plasma. | biocrick.com |
| Environmental Analysis | Surface-Enhanced Raman Scattering (SERS) | Detection of endocrine-disrupting chemicals. | biocrick.com |
| Inorganic Analysis | Not Specified | Determination of copper, nickel, and cobalt. | drugfuture.com |
| General Analysis | Chromatography | Separation and identification of complex mixtures. | chemimpex.com |
Derivatization Reagents for Enhanced Detectability in Chromatography
In analytical chemistry, particularly in High-Performance Liquid Chromatography (HPLC), derivatization is a crucial technique used to chemically modify an analyte. researchgate.net This process is often necessary when the target compound lacks a chromophore or fluorophore, rendering it undetectable by common HPLC detectors like UV-Visible or fluorescence detectors. waters.com The primary goal of derivatization is to attach a molecule—a derivatizing agent—to the analyte, which imparts strong UV absorbance or fluorescence, thereby significantly enhancing its detectability and allowing for precise quantification at low concentrations. researchgate.netwaters.com
This compound possesses inherent characteristics that make it a candidate for such applications. Its naphthalene ring system forms a conjugated aromatic structure, which is the basis for its fluorescent properties. This fluorescence is a key feature for a derivatization agent, as fluorescence detection is typically more sensitive than UV detection. The compound has been identified as a "turn-on" fluorescence probe for the specific detection of the cyanate anion (CNO-), a biomarker for certain diseases. chemicalbook.com In this application, the probe itself is weakly fluorescent, but upon reaction with the target anion, its fluorescence emission increases significantly, demonstrating its potential for high-sensitivity detection. chemicalbook.com
The derivatization reaction typically targets a specific functional group on the analyte. The amino group on this compound allows it to be used in reactions where a fluorescent tag needs to be attached to a molecule with a suitable reactive site. The process of pre-column derivatization involves mixing the sample with the derivatizing reagent before injection into the HPLC system. nih.gov Reagents like o-phthalaldehyde (B127526) (OPA) are well-known for reacting with primary amino acids to form highly fluorescent products, enabling their analysis. nih.gov The stability of the resulting derivative is critical for reliable and reproducible results. creative-proteomics.com
Table 1: Comparison of Common Fluorescent Derivatization Reagents This interactive table summarizes the properties of selected reagents used in chromatography.
| Derivatization Reagent | Target Functional Group | Key Advantages |
| o-Phthaldialdehyde (OPA) | Primary Amines | Fast reaction, non-fluorescent reagent. nih.gov |
| Dansyl Chloride | Primary & Secondary Amines, Phenols | Stable derivatives, strong fluorescence. creative-proteomics.com |
| Fluorescamine | Primary Amines | Fast reaction, non-fluorescent reagent. creative-proteomics.com |
| This compound | (Potential for various targets) | Possesses intrinsic fluorescence. chemicalbook.com |
Complexing Agents for Metal Ion Separation
Complexing agents, also known as chelating agents, are compounds that can form stable complexes with metal ions. researchgate.net This property is widely utilized for the separation of metal ions from mixtures, a critical process in hydrometallurgy, environmental remediation, and analytical chemistry. researchgate.netallresearchjournal.com The effectiveness of a complexing agent is determined by the stability of the metal-ligand complexes it forms, which is quantified by the stability constant (K). academicjournals.org A higher stability constant indicates a stronger interaction and a more stable complex. chemicalbook.com
This compound, through its carboxylate (-COO⁻) and amino (-NH₂) groups, can act as a bidentate ligand, meaning it can bind to a central metal ion at two points. This simultaneous binding forms a stable ring structure known as a chelate. The formation of these chelate rings significantly enhances the stability of the complex, an effect known as the chelate effect.
While specific stability constants for this compound complexes are not extensively documented in readily available literature, the behavior of structurally similar compounds provides significant insight. For instance, studies on 2-hydroxy-1-naphthoic acid, which also features a naphthalene ring with carboxylate and another potential donor group (hydroxyl), demonstrate its ability to form stable complexes with various divalent metal ions. ekb.eg The stability of these complexes was found to follow the Irving-Williams series, a well-established trend in coordination chemistry. academicjournals.orgekb.eg
Irving-Williams Series: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺
This series predicts the relative stabilities of complexes formed by high-spin, octahedral, divalent metal ions of the first transition series. The stability increases from manganese to copper, primarily due to the decrease in ionic radius and the increase in crystal field stabilization energy across the series. ekb.eg The exceptionally high stability of Cu²⁺ complexes is attributed to the Jahn-Teller distortion. ekb.eg
The research on 2-hydroxy-1-naphthoic acid confirms that naphthoic acid derivatives are effective complexing agents. The stability constants determined for its complexes with several divalent metals are presented below. It is anticipated that 3-amino-2-naphthoate would exhibit similar complexing behavior, forming stable chelates suitable for metal ion separation processes.
Table 2: Stepwise Stability Constants (log K) of Metal Complexes with 2-Hydroxy-1-naphthoic Acid in a 50% Dioxane-Water Mixture Data for this structurally similar compound illustrates the complexing capability of naphthoic acid derivatives. The values represent the logarithm of the stepwise formation constants (K₁ for ML and K₂ for ML₂). ekb.eg
| Metal Ion | log K₁ | log K₂ |
| Mn²⁺ | 5.35 | 4.10 |
| Co²⁺ | 6.50 | 4.95 |
| Ni²⁺ | 6.75 | 5.15 |
| Cu²⁺ | 9.05 | 7.25 |
The separation of metal ions can be achieved by exploiting the differences in the stability constants of their respective complexes. For example, in solvent extraction, a solution containing a mixture of metal ions can be treated with a solution of the complexing agent in an immiscible organic solvent. The metal ion that forms the most stable complex will be preferentially extracted into the organic phase, allowing for its separation from the others.
Future Directions and Emerging Research Trends
Exploration of Novel Synthetic Methodologies for Naphthoate Derivatives
The synthesis of functionalized naphthoate derivatives is a cornerstone for accessing new materials with tailored properties. While traditional methods have been established, the focus is shifting towards more efficient, sustainable, and versatile synthetic strategies. Current research explores innovative pathways that offer improved yields, milder reaction conditions, and greater functional group tolerance compared to classical methods like the Bucherer reaction or high-pressure amination. chemicalbook.commdpi.com
Emerging synthetic approaches include:
Photochemical Reactions: The use of light to drive chemical transformations offers a powerful tool for creating complex molecular architectures. Photochemical cyclization has been successfully employed to synthesize novel heterocyclic systems fused to the naphthalene (B1677914) core, such as 1,4,5,10-tetrahydro-5,10-dioxo-2H-naphth[2,3-d] ijpsjournal.comresearchgate.netoxazines from 2-alkylamino-3-hydroxymethyl-1,4-naphthoquinones. nih.gov
Metal-Catalyzed Cross-Coupling Reactions: Techniques like Suzuki-Miyaura and Heck coupling, while commonly used for other aromatic systems, are being increasingly explored for the functionalization of the naphthalene scaffold. nih.gov These methods allow for the precise installation of a wide variety of substituents, enabling fine-tuning of the electronic and steric properties of the final molecule.
One-Pot Multi-Component Reactions: Strategies that combine several reaction steps into a single operation, such as the Ugi four-component reaction, are gaining traction for their efficiency. biointerfaceresearch.com This approach has been used to synthesize naphthalene selenocyanate-based peptidomimetic compounds in good yields, demonstrating its potential for creating diverse libraries of complex naphthoate derivatives. biointerfaceresearch.com
Green Chemistry Approaches: There is a significant push towards developing more environmentally benign synthetic routes. This includes the use of visible light photocatalysis, inexpensive and non-toxic catalysts like commercial laccase for condensation reactions, and the utilization of CO2 as a raw material for cyclization processes. mdpi.com
| Methodology | Description | Key Advantages | Relevant Compounds |
|---|---|---|---|
| Photochemical Synthesis | Utilizes light to induce cyclization and other transformations. | Access to novel heterocyclic systems, often under mild conditions. | Naphth[2,3-d] ijpsjournal.comresearchgate.netoxazine derivatives nih.gov |
| One-Pot Reactions (e.g., Ugi) | Multiple reactants are combined in a single vessel to form a complex product. | High efficiency, reduced waste, rapid library generation. | Naphthalene-based peptidomimetics biointerfaceresearch.com |
| Green Catalysis | Employs environmentally friendly catalysts and reaction media. | Sustainability, reduced toxicity, potential for room temperature reactions. | 2-Arylbenzothiazole derivatives mdpi.com |
Integration of Machine Learning and AI in Naphthoate-Based Material Discovery
The traditional trial-and-error approach to materials discovery is often time-consuming and resource-intensive. rsc.org The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing this process by enabling a more rational and accelerated design of new materials. utoronto.canih.gov For naphthoate derivatives, these computational tools can predict material properties, suggest novel molecular structures, and guide experimental synthesis efforts.
Data Curation and Feature Engineering: Existing experimental and computational data on naphthalene derivatives are collected to create structured databases. nih.gov Molecular structures are converted into numerical descriptors (features) that capture their key chemical and physical characteristics.
Model Training: ML algorithms are trained on this dataset to learn the complex relationships between molecular structure and material properties. This can include predicting electronic properties, solubility, or binding affinity to specific targets. ijpsjournal.comijpsjournal.com
Property Prediction and Screening: The trained models can rapidly screen vast virtual libraries of hypothetical naphthoate compounds, identifying candidates with desired properties before they are ever synthesized. nih.gov This significantly reduces the number of experiments required.
Inverse Design and Generative Models: Advanced AI models, such as variational autoencoders, can go a step further by generating entirely new molecular structures that are optimized for a specific function. utoronto.cafrontiersin.org This "dreaming" of novel materials opens up previously unexplored chemical space. utoronto.ca
This computational paradigm is being applied to discover materials for a range of applications, from sodium-ion batteries to nanoporous frameworks for carbon capture. utoronto.cavolta.foundation
| AI/ML Stage | Objective | Tools and Techniques | Expected Outcome |
|---|---|---|---|
| Data Mining | Extract structured data from scientific literature. | Natural Language Processing (NLP), text mining algorithms. nih.gov | Curated datasets of synthesis parameters and material properties. |
| Predictive Modeling | Forecast the properties of unsynthesized compounds. | Random Forests, Neural Networks, Density Functional Theory (DFT). frontiersin.orgvolta.foundation | Ranking of candidate molecules based on predicted performance. |
| Generative Design | Propose novel molecular structures with optimized properties. | Variational Autoencoders (VAEs), Generative Adversarial Networks (GANs). frontiersin.org | New, synthesizable naphthoate derivatives for targeted applications. |
Advanced Characterization Techniques for In-situ Monitoring of Reactions
A deep understanding of reaction mechanisms, kinetics, and the role of transient intermediates is crucial for optimizing synthetic processes. Traditional analytical methods often rely on offline analysis of samples taken from the reaction mixture, which may not capture the full picture, especially for fast reactions or unstable species. spectroscopyonline.com Advanced, in-situ characterization techniques allow researchers to "watch" chemical reactions as they happen in real-time. mt.comwiley.com
Process Analytical Technology (PAT) is a framework that emphasizes gaining process understanding through real-time measurements. mt.com Key in-situ spectroscopic techniques applicable to naphthoate synthesis include:
FTIR and Raman Spectroscopy: These vibrational spectroscopy methods are powerful tools for real-time monitoring. mt.com They can provide continuous data on the concentration of reactants, products, and key intermediates by tracking changes in their characteristic vibrational frequencies. This information is invaluable for optimizing reaction conditions and ensuring process robustness. mt.com
UV/Vis Spectroscopy: Useful for reactions involving colored species or changes in conjugation, UV/Vis spectroscopy can track the progress of reactions and provide kinetic data.
Advanced Assemblies: Novel platforms that combine different components are enabling new ways to monitor reactions. For example, a device combining quantum dots and gold nanoparticles has been developed to act as a nanoscale "camera," allowing for the real-time observation of light-induced electron transfer processes and the formation of radical species. wiley.com
By providing a continuous stream of data, these techniques enable a data-rich experimentation (DRE) approach, which can accelerate process development and scale-up with fewer experiments. mt.com
| Technique | Information Gained | Application in Naphthoate Synthesis |
|---|---|---|
| In-situ FTIR | Real-time concentration of reactants, products, and intermediates; reaction kinetics. mt.com | Monitoring the conversion of functional groups (e.g., amine, carboxyl). |
| In-situ Raman | Complementary vibrational information, often better for aqueous systems and C-C bonds. mt.com | Tracking changes in the naphthalene core and substituent bonds. |
| Spectroscopic "Camera" | Real-time observation of electron transfer and radical formation. wiley.com | Studying photocatalytic mechanisms involving naphthoate derivatives. |
Design of Multifunctional Naphthoate-Based Supramolecular Systems
Supramolecular chemistry focuses on the design of complex, functional systems held together by non-covalent interactions, such as hydrogen bonding, π–π stacking, and host-guest interactions. nih.gov The rigid, aromatic structure of the naphthalene core and the hydrogen-bonding capabilities of the amino and carboxylate groups make sodium 3-amino-2-naphthoate an excellent building block (synthon) for supramolecular assembly. eurjchem.com
The future in this area lies in the rational design of multifunctional systems where several properties are engineered into a single, self-assembled material. Key design principles involve programming molecular recognition and self-assembly through the precise placement of functional groups.
π–π Stacking: The electron-rich naphthalene rings can stack on top of each other, leading to the formation of ordered columnar or layered structures. This is fundamental for creating organic electronic materials.
Hydrogen Bonding: The amino and carboxylate groups are potent hydrogen bond donors and acceptors. These directional interactions can be used to guide the assembly of molecules into predictable networks, such as tapes, sheets, or three-dimensional frameworks.
Host-Guest Chemistry: Naphthoate derivatives can be incorporated into larger macrocyclic hosts or used to construct molecular cages capable of encapsulating smaller guest molecules. nih.gov This can lead to applications in sensing, catalysis, or drug delivery. nih.govmdpi.com
Amino Acid-Derived Assembly: Drawing inspiration from biology, amino acid-derived naphthoates can be designed to self-assemble into soft materials like hydrogels. mdpi.comsemanticscholar.orgnih.gov For instance, 3-(2-naphthyl)-L-alanine has been shown to co-assemble with other molecules to form functional materials. mdpi.comsemanticscholar.org
By combining these interactions, researchers can create sophisticated supramolecular systems, such as photoresponsive materials that change their structure or function upon irradiation, or smart hydrogels that respond to changes in pH or temperature. nih.govnih.gov
| Interaction | Structural Role | Potential Functionality |
|---|---|---|
| π–π Stacking | Promotes formation of ordered, stacked assemblies. nih.gov | Organic electronics, charge transport, photovoltaics. |
| Hydrogen Bonding | Provides directionality and strength to the assembly. nih.govnwhitegroup.com | Self-healing materials, hydrogel formation, molecular recognition. |
| Host-Guest Interactions | Creates specific binding sites for guest molecules. nih.govmdpi.com | Sensing, targeted drug delivery, supramolecular catalysis. researchgate.net |
| Metal Coordination | Forms rigid, well-defined nodes in metal-organic frameworks (MOFs). nih.gov | Gas storage, separation, heterogeneous catalysis. |
Q & A
Q. How can computational modeling predict the biological activity of this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
